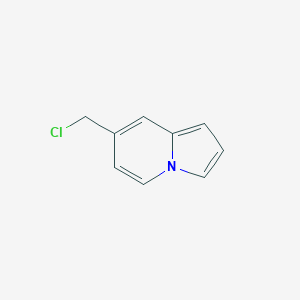

7-(Chloromethyl)indolizine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN |

|---|---|

Molecular Weight |

165.62 g/mol |

IUPAC Name |

7-(chloromethyl)indolizine |

InChI |

InChI=1S/C9H8ClN/c10-7-8-3-5-11-4-1-2-9(11)6-8/h1-6H,7H2 |

InChI Key |

LGLNGEPHGGTUHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN2C=CC(=CC2=C1)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Chloromethyl Indolizine and Precursors

Retrosynthetic Strategies Towards the 7-(Chloromethyl)indolizine Scaffold

A logical retrosynthetic analysis of this compound reveals that the primary disconnection can be made at the C-N bond of the pyridine (B92270) ring and the C-C bonds of the pyrrole (B145914) ring. This approach leads back to a suitably substituted pyridine precursor, which is a common and effective strategy for the synthesis of substituted indolizines. The key challenge lies in the strategic introduction of the chloromethyl group or a precursor functional group at the desired C-7 position.

One viable retrosynthetic pathway involves the disconnection of the indolizine (B1195054) ring to a 4-substituted pyridine derivative. Specifically, a 4-(chloromethyl)pyridine or a related precursor can serve as the starting material. The formation of the five-membered pyrrole ring can then be achieved through various cyclization strategies, such as the Tschitschibabin reaction or 1,3-dipolar cycloaddition. This approach ensures the correct placement of the chloromethyl group from the outset.

An alternative strategy involves the initial formation of a 7-substituted indolizine with a functional group that can be later converted to the chloromethyl moiety. For instance, a 7-formylindolizine could be synthesized and subsequently reduced and chlorinated to afford the target compound. This pathway offers flexibility, as the synthesis of the core indolizine ring can be optimized independently of the final chloromethylation step. A Sonogashira coupling of a 4-substituted-2-halopyridine with a suitable alkyne is a powerful method to construct the carbon skeleton required for indolizine formation, where the substituent at the 4-position of the pyridine will ultimately reside at the 7-position of the indolizine.

Classical and Contemporary Approaches to Indolizine Core Formation Relevant to C-7 Substitution

The construction of the indolizine core with substitution at the C-7 position can be accomplished through several powerful synthetic methods. These can be broadly categorized into cycloaddition reactions and annulation strategies, often employing metal catalysis to achieve high efficiency and selectivity.

1,3-Dipolar Cycloaddition Reactions of Pyridinium (B92312) Ylides in Indolizine Synthesis

The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes is a cornerstone of indolizine synthesis. This method allows for the direct formation of the indolizine ring system in a highly convergent manner.

The generation of a pyridinium ylide is the first step in this reaction sequence. This is typically achieved by the N-alkylation of a pyridine derivative with an α-halo ketone, ester, or other activated methylene (B1212753) compound, followed by deprotonation with a mild base. For the synthesis of a 7-substituted indolizine, a 4-substituted pyridine is the logical starting material. The choice of the dipolarophile, either an alkyne or an alkene, determines the final oxidation state of the initially formed cycloadduct. Electron-withdrawing groups on both the pyridinium ylide and the dipolarophile generally lead to higher reaction yields.

A variety of electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD) and ethyl propiolate, are commonly used, leading directly to the aromatic indolizine. When electron-deficient alkenes like maleimides or acrylates are employed, the initial product is a dihydroindolizine, which then requires an oxidation step to furnish the aromatic indolizine.

| Pyridinium Salt Precursor (4-Substituted) | Dipolarophile | Resulting Indolizine (7-Substituted) |

| 1-(Phenacyl)-4-methylpyridinium bromide | Dimethyl acetylenedicarboxylate | Dimethyl 7-methylindolizine-1,2-dicarboxylate |

| 1-(Ethoxycarbonylmethyl)-4-chloropyridinium bromide | Ethyl propiolate | Ethyl 7-chloroindolizine-1-carboxylate |

| 4-Cyano-1-(cyanomethyl)pyridinium chloride | N-Phenylmaleimide | 7-Cyano-2-phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-1,3-dione |

The 1,3-dipolar cycloaddition reaction is a concerted, pericyclic reaction that proceeds through a [3+2] cycloaddition pathway. The pyridinium ylide acts as the three-atom component (the 1,3-dipole), and the alkyne or alkene serves as the two-atom component (the dipolarophile). The reaction is believed to proceed through a high-energy, six-electron transition state, leading to the formation of a five-membered ring.

The regioselectivity of the cycloaddition is a critical aspect, especially when unsymmetrical alkynes or alkenes are used. The orientation of the addition is governed by both electronic and steric factors of the reactants. In many cases, the reaction proceeds with high regioselectivity, affording a single major product. Following the cycloaddition, if an alkene was used as the dipolarophile, an oxidation step is necessary to achieve aromatization to the indolizine ring system. This can be accomplished using various oxidizing agents, such as palladium on carbon (Pd/C) with a hydrogen acceptor or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Annulation Strategies for Indolizine Ring Construction

Annulation reactions, which involve the formation of a new ring onto an existing one, provide another powerful avenue for the synthesis of indolizines. Metal-catalyzed processes have become particularly prominent in this area, offering mild reaction conditions and high functional group tolerance.

A variety of transition metals have been successfully employed to catalyze the annulation reactions leading to indolizine formation. These reactions often involve the activation of C-H bonds or the facilitation of cycloisomerization reactions.

Palladium-catalyzed reactions have been developed for the synthesis of polysubstituted indolizines. For instance, a palladium-catalyzed annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates provides a straightforward route to indolizines. The regioselectivity of this reaction can be controlled by the choice of the phosphine ligand. Another palladium-catalyzed approach involves the carbonylative coupling of bromopyridines, imines, and alkynes to form a mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition.

Copper-catalyzed methods are also prevalent in indolizine synthesis. Copper catalysts can promote the cycloisomerization of 2-pyridyl-substituted propargylic acetates to yield C-1 oxygenated indolizines. Furthermore, copper-catalyzed multicomponent reactions involving a β-carboline aldehyde, a secondary amine, and an alkyne have been reported to produce complex indolizino[8,7-b]indoles.

Rhodium-catalyzed reactions have been utilized in a one-pot synthesis of functionalized indolizines starting from pyridotriazoles and 1,3-dienes. This sequence involves a rhodium-catalyzed [2+1]-cyclopropanation, followed by a palladium-catalyzed ring expansion and subsequent oxidation. Rhodium(III)-catalyzed C-H activation and annulation of enamides with triazoles has also been shown to produce indolizine derivatives.

Iron-catalyzed syntheses of indolizines have been reported from the reaction of pyridines, diazo compounds, and alkynes. This method is notable for its use of an earth-abundant and inexpensive metal catalyst.

| Catalyst | Reactants | Product | Reference |

| Pd(OAc)₂/dppf | 2-Bromopyridine, N-benzylidenemethanamine, Phenylacetylene | 1-Phenyl-2-methylindolizine | rsc.org |

| CuI | 2-(1-Propynyl)pyridine | 1-Methylindolizine | organic-chemistry.org |

| [Rh(cod)Cl]₂ | Pyridotriazole, 2,3-Dimethyl-1,3-butadiene | 1,2,3-Trimethylindolizine | nih.gov |

| Fe(TPP)Cl | Pyridine, Ethyl diazoacetate, Phenylacetylene | Ethyl 2-phenylindolizine-1-carboxylate | nih.gov |

Metal-Free Annulation Protocols

The synthesis of the indolizine core has increasingly moved towards more sustainable and cost-effective methods that avoid transition-metal catalysts. These metal-free protocols often rely on cascade or domino reactions, where multiple bonds are formed in a single operation without isolating intermediates. mdpi.comnih.gov Such approaches enhance efficiency and reduce waste.

One prominent metal-free strategy involves the [3+2] annulation of 2-alkylazaarene derivatives with suitable two-carbon synthons. mdpi.com For instance, a domino Michael/SN2/aromatization sequence has been developed using 2-pyridylacetates and bromonitroolefins. nih.gov In this reaction, the 2-pyridylacetate acts as a C,N-dinucleophile. The process is initiated by a Michael addition, followed by an intramolecular nucleophilic substitution (SN2) to form the five-membered ring, and concludes with aromatization to yield the stable indolizine core. rsc.org This method is compatible with a wide range of substituents on both reactants, affording polysubstituted indolizines in moderate to excellent yields. nih.gov

Organocatalysis represents another significant branch of metal-free synthesis. Amine and N-heterocyclic carbene (NHC) relay catalysis has been successfully employed for the fusion of azaarenes with α,β-unsaturated aldehydes. organic-chemistry.org Furthermore, simple Brønsted or Lewis acids can catalyze the cyclization process. An acid-catalyzed two-component reaction provides a mild and highly efficient route to prepare various indolizine derivatives. mdpi.com These reactions proceed through the formation of pyridinium ylide intermediates, which then undergo 1,3-dipolar cycloaddition with electron-deficient alkenes or alkynes. chim.it Subsequent oxidation or elimination leads to the aromatic indolizine product.

The table below summarizes representative metal-free annulation protocols for indolizine synthesis.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Conditions | Product Type | Yield Range |

| 2-Pyridylacetate | Bromonitroolefin | Na₂CO₃ | THF, 80 °C | 1-Nitro-2-aryl-3-ester indolizines | 84-99% nih.gov |

| 2-Alkylpyridine | α,β-Unsaturated aldehyde | Amine/NHC | Toluene, 30 °C | Functionalized indolizines | Good organic-chemistry.org |

| Pyridine | α-Halo carbonyl | TEMPO (oxidant) | MeCN, 80 °C | Multisubstituted indolizines | Moderate-Good organic-chemistry.org |

| 2-Pyridylacetate | Ynal | None (Catalyst-free) | O₂, DMSO, 100 °C | 3-Acylated indolizines | Good-Excellent rsc.org |

Multi-Component Reactions (MCRs) for Diversified Indolizine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, are a powerful tool for generating libraries of structurally diverse compounds. chim.it For indolizine synthesis, MCRs offer a highly convergent and atom-economical approach to creating complex and polysubstituted scaffolds.

A classic and widely used MCR for indolizine synthesis is the three-component reaction involving a pyridine derivative, an α-halo carbonyl compound, and an electron-deficient alkyne or alkene (dipolarophile). chim.it The reaction proceeds via the in situ formation of a pyridinium ylide from the pyridine and the α-halo carbonyl. This 1,3-dipole is then trapped by the dipolarophile in a [3+2] cycloaddition reaction to construct the indolizine ring system. chim.it This approach allows for variation at three positions of the indolizine core by simply changing the starting components.

Another notable MCR strategy is the gold(III)-catalyzed coupling/cycloisomerization of heteroaryl aldehydes, amines, and alkynes. This reaction provides rapid access to substituted aminoindolizines with high atom economy under mild conditions, including in water or under solvent-free conditions. organic-chemistry.org Similarly, iron-catalyzed three-component reactions of aldehydes, terminal alkynes, and amines have been developed to produce a diverse range of N-fused heterocycles, including indolizines. organic-chemistry.org These methods highlight the versatility of MCRs in achieving molecular complexity from simple and readily available starting materials.

The following table provides examples of MCRs used for synthesizing diversified indolizine derivatives.

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Yield Range |

| Pyridine | Phenacyl bromide | Ethyl propiolate | None (Base) | 1-Ester-2-aryl-3-benzoyl indolizine | 60-70% |

| 2-(Pyridin-2-yl)acetonitrile | Aldehyde | Isonitrile | None | 3-Aminoindolizine derivatives | Good-Excellent chim.it |

| Pyridine | Methyl ketone | Alkenoic acid | Copper | Diversified indolizines | Good organic-chemistry.org |

| Heteroaryl aldehyde | Amine | Alkyne | Gold(III) | Substituted aminoindolizines | High organic-chemistry.org |

Targeted Synthesis of this compound

The synthesis of specifically functionalized indolizines, such as this compound, requires strategies that can control the position of substitution on the bicyclic ring system. Direct functionalization is often challenging due to the inherent reactivity of the indolizine nucleus, necessitating more targeted approaches.

Direct Chloromethylation of Pre-formed Indolizine Derivatives

Direct electrophilic substitution on the indolizine ring typically occurs at the C-1 and C-3 positions of the five-membered pyrrole ring, which are the most electron-rich and nucleophilic sites. chim.it Functionalization at the six-membered pyridine ring, particularly at the C-7 position, is significantly more challenging and cannot usually be achieved by direct electrophilic attack. Standard chloromethylation procedures (e.g., with formaldehyde and HCl) are harsh and unlikely to be selective for the C-7 position.

Therefore, a "direct" synthesis in this context is more plausibly an indirect, multi-step functionalization of a pre-formed indolizine. One potential route involves the introduction of a different functional group at an accessible position, which can then be converted to the chloromethyl group. For example, direct lithiation of 2-substituted indolizines has been shown to occur selectively at the C-5 position, allowing for the introduction of electrophiles like N,N-dimethylformamide (DMF) to yield 5-formylindolizines. nih.gov While this demonstrates functionalization of the six-membered ring, a similar direct lithiation at C-7 is not reported.

A more viable pathway to this compound involves the synthesis of an indolizine already bearing a precursor functional group at the C-7 position, such as a formyl (-CHO) or hydroxymethyl (-CH₂OH) group. The hydroxymethyl group can be subsequently converted to the target chloromethyl group using standard reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The synthesis of 7-(hydroxymethyl)indolizine or its precursors would typically be achieved by building the indolizine ring from an appropriately substituted pyridine, as detailed in the next section.

Functionalization of Indolizine Precursors with Chloromethyl-Containing Reagents

A more robust and regioselective strategy for synthesizing this compound involves constructing the indolizine ring from a pyridine precursor that already contains the desired functionality, or a precursor to it, at the C-4 position. In the formation of the indolizine scaffold, the C-4 position of the starting pyridine becomes the C-7 position of the final indolizine product.

This approach utilizes established indolizine syntheses, such as the Chichibabin reaction or 1,3-dipolar cycloadditions, but starts with a 4-substituted pyridine derivative. For example, one could start with 4-formylpyridine or 4-cyanopyridine. The pyridine nitrogen is first quaternized with an α-halo ketone (e.g., phenacyl bromide) to form a pyridinium salt. In the presence of a base, this salt forms a pyridinium ylide, which then undergoes intramolecular cyclization and aromatization to yield a 7-formyl- or 7-cyano-substituted indolizine.

Research has demonstrated the synthesis of various 7-substituted indolizines starting from 4-substituted 2-halopyridines. mdpi.com In these methods, a Sonogashira coupling is first performed to install an alkyne at the C-2 position, followed by a ring-closing reaction to form the indolizine core, carrying the substituent from the C-4 position of the pyridine to the C-7 position of the indolizine. mdpi.com

Once the 7-substituted indolizine precursor is obtained (e.g., 7-formylindolizine), it can be converted to the target compound.

Reduction: The 7-formyl group is reduced to a 7-(hydroxymethyl) group using a mild reducing agent such as sodium borohydride (NaBH₄).

Chlorination: The resulting 7-(hydroxymethyl)indolizine is then treated with a chlorinating agent like thionyl chloride (SOCl₂) to furnish this compound.

This precursor-based approach provides unambiguous control over the regiochemistry, ensuring the desired C-7 substitution pattern.

Stereoselective and Asymmetric Synthesis of Indolizine Scaffolds and their Functionalization to this compound

The development of stereoselective and asymmetric methods allows for the synthesis of chiral indolizine derivatives, which is crucial for many pharmaceutical applications. While the direct asymmetric synthesis of this compound is not explicitly reported, established catalytic asymmetric methods for functionalizing the indolizine core can be adapted to produce chiral precursors. researchgate.netrsc.org

Asymmetric catalysis can be used to introduce chirality during the formation of the indolizine ring or by functionalizing a pre-existing scaffold. For instance, synergistic copper/iridium catalysis has enabled the highly diastereo- and enantioselective synthesis of 2,3-fused indolizine derivatives through a cascade allylation/Friedel-Crafts reaction. rsc.orgsemanticscholar.org This protocol allows for the predictable construction of four different stereoisomers by selecting the appropriate combination of chiral catalysts. semanticscholar.org

Another key strategy is the asymmetric Friedel-Crafts alkylation of the indolizine core, typically at the C-1 or C-3 position, using chiral catalysts. mdpi.comnih.gov Although this does not directly functionalize the C-7 position, it demonstrates the principle of creating stereocenters on the indolizine ring with high enantioselectivity.

To achieve a stereoselective synthesis relevant to this compound, one would likely employ a strategy where a chiral center is installed on a side chain at the C-7 position. This could be accomplished by:

Synthesizing a 7-acylindolizine precursor via the methods described in section 2.3.2.

Performing an asymmetric reduction of the ketone in the acyl group using a chiral reducing agent (e.g., a CBS catalyst) to produce a chiral secondary alcohol.

Converting this chiral alcohol to the corresponding chloride with retention or inversion of configuration, depending on the chosen reagent.

This approach combines the regioselective synthesis of a C-7 functionalized indolizine with a subsequent stereoselective transformation to introduce the desired chirality.

Optimization and Scale-Up Methodologies in this compound Production

Transitioning a synthetic route from laboratory-scale discovery to large-scale production requires careful optimization of reaction conditions and consideration of scalable technologies. For the production of this compound, key parameters such as catalyst loading, reaction time, temperature, and solvent choice must be optimized to maximize yield, purity, and efficiency while minimizing cost and waste.

Initial optimization studies would focus on the key bond-forming reactions, such as the indolizine ring formation. This involves screening different bases, solvents, and temperature profiles to find conditions that provide the highest yield and cleanest conversion. For catalyzed reactions, minimizing the catalyst loading without sacrificing efficiency is a primary goal for reducing costs. organic-chemistry.org

For scaling up production, two main methodologies are considered: batch processing and continuous flow chemistry.

Batch Scale-Up: This traditional approach involves increasing the volume of the reaction vessels. While straightforward, it can present challenges related to heat and mass transfer, potentially leading to decreased yields or increased impurities. Demonstrations of gram-scale batch syntheses of indolizine derivatives confirm the feasibility of this approach for moderate quantities. rsc.org

Continuous Flow Chemistry: Flow chemistry offers significant advantages for scale-up, including superior heat exchange, precise control over reaction time and temperature, and enhanced safety, particularly when handling hazardous reagents or exothermic reactions. nih.govdur.ac.uk In a flow setup, reagents are pumped through a heated tube or microreactor where they mix and react. almacgroup.com The product is collected continuously at the outlet. Scaling production is achieved by running the system for a longer duration ("scaling out") or by using parallel reactors ("numbering up"), rather than increasing the reactor volume. almacgroup.com This technology is particularly well-suited for multi-step sequences, where the output of one reactor can be fed directly into the next, streamlining the entire process. rsc.org

The synthesis of this compound, especially the final chlorination step which may involve corrosive reagents like SOCl₂, could greatly benefit from the enhanced safety and control offered by a continuous flow process.

Green Chemistry Principles and Sustainable Approaches in Indolizine Synthesis Research

The growing emphasis on environmental protection and laboratory safety has propelled the integration of green chemistry principles into the synthesis of complex molecules, including indolizine derivatives. Traditional methods for constructing the indolizine core often involve hazardous organic solvents, toxic and expensive metal catalysts, high energy consumption, and multiple reaction steps, leading to significant chemical waste. nih.govtandfonline.com Consequently, modern research focuses on developing more sustainable and eco-friendly synthetic routes that align with the core tenets of green chemistry, such as waste prevention, high atom economy, use of safer solvents and reagents, and energy efficiency. primescholars.comdokumen.pub

Biocatalysis and Use of Aqueous Media

A significant advancement in green indolizine synthesis is the use of biocatalysts in aqueous environments. Water is an ideal green solvent due to its non-toxic, inexpensive, and readily available nature, providing a safer alternative to conventional organic solvents. nih.gov Research has demonstrated the efficacy of enzymes, such as lipase A and lipase B from Candida antarctica (CAL A and CAL B), as biocatalysts for one-pot indolizine synthesis. nih.gov

This biocatalytic approach involves a three-component reaction, for example, between 4,4′-bipyridine, α-bromo carbonyl reagents, and activated alkynes in an aqueous buffer solution. nih.gov The use of these lipases, particularly CAL A, has been shown to result in higher yields and selectivity for the cycloaddition reactions compared to non-enzymatic processes. nih.gov Furthermore, combining this method with ultrasound activation can dramatically shorten reaction times while yielding pure indolizines. nih.gov This methodology is notable for limiting the number of experimental steps and operating in an environmentally friendly aqueous medium. nih.gov

Transition-Metal-Free Synthesis

A primary goal in sustainable chemistry is the replacement of toxic and costly transition-metal catalysts, which often require extensive purification to remove metal residues from the final products. organic-chemistry.orgacs.org In the context of indolizine synthesis, several metal-free strategies have been developed.

One notable approach utilizes (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), a commercially available and stable organic radical, as an oxidant. organic-chemistry.org This method facilitates a one-pot synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes through a process of 1,3-dipolar cycloaddition and oxidative dehydrogenation. organic-chemistry.org This protocol is advantageous for its use of readily available starting materials and mild reaction conditions, offering an economical and environmentally benign alternative to metal-based oxidation. organic-chemistry.org

Other metal-free approaches include:

Domino Reactions: A transition-metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been developed, affording functionalized indolizines in moderate to excellent yields (up to 99%). acs.orgnih.gov This strategy features simple operation and a broad substrate scope. acs.orgnih.gov

Catalyst-Free Annulation: Under molecular oxygen, 3-acylated indolizines can be synthesized in very good yields from 2-pyridylacetates and ynals without any catalyst or additive. organic-chemistry.org

Atom Economy and One-Pot Reactions

The principle of atom economy, which maximizes the incorporation of all reactant atoms into the final product, is central to green synthesis. primescholars.com One-pot reactions are inherently more atom-economical and efficient as they reduce the number of intermediate isolation and purification steps, thereby saving time, energy, and materials. nih.gov

Several strategies for indolizine synthesis exhibit high atom economy:

A gold(III)-catalyzed multicomponent reaction of heteroaryl aldehydes, amines, and alkynes provides rapid access to substituted aminoindolizines with high atom economy, capable of being performed under solvent-free conditions or in water. organic-chemistry.org

Copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes offers a simple and efficient route to indolizines with good yields and high atom economy. organic-chemistry.org

The development of these one-pot, multicomponent reactions represents a significant step towards more sustainable chemical manufacturing processes.

Energy-Efficient Methodologies: Microwave-Assisted Synthesis

Conventional synthetic methods often rely on prolonged heating, consuming considerable energy. Microwave-assisted organic synthesis has emerged as a powerful green tool, offering a non-conventional activation method that dramatically reduces reaction times from hours to minutes. tandfonline.com This alternative heating source leads to higher chemical yields, improved selectivity, and a reduction in chemical waste, making it an attractive method for chemical transformations. tandfonline.com The application of microwave irradiation has been successfully employed in various strategies for synthesizing indolizine derivatives, contributing to more energy-efficient and rapid production. tandfonline.com

Use of Renewable Resources

A forward-looking approach in green chemistry involves the use of renewable feedstocks and catalysts derived from biomass. While the direct synthesis of this compound from renewable precursors is not widely documented, related research highlights the potential of this strategy. For instance, a sustainable bio-based catalyst, a 4′,5′-dinitro anacardic acid copper(II) complex derived from cashew nut shell liquid—an underutilized agricultural byproduct—has been successfully used for the synthesis of 1,4-naphthoquinone-based indolizines. researchgate.net This demonstrates the principle of converting waste or renewable biomass into valuable chemical tools, paving the way for future research into more sustainable synthetic pathways for a broader range of indolizine compounds. researchgate.netrsc.org

Table 1: Comparison of Green Synthetic Methodologies for Indolizine Derivatives

| Green Approach | Key Features / Reagents | Key Advantages | Reference |

| Biocatalysis | Candida antarctica lipase (CAL A); Water as solvent; Ultrasound activation | Environmentally friendly (aqueous medium); High yield and selectivity; Reduced reaction time; Avoids toxic catalysts. | nih.gov |

| Transition-Metal-Free Oxidation | TEMPO as organic oxidant; Sodium carbonate | Economical and efficient; Avoids toxic heavy metals; Mild reaction conditions. | organic-chemistry.org |

| Metal-Free Domino Reaction | 2-pyridylacetates and bromonitroolefins | High yields (up to 99%); Simple operation; Broad substrate tolerance; No metal catalyst required. | acs.orgnih.gov |

| Microwave-Assisted Synthesis | Microwave irradiation as energy source | Significant reduction in reaction time; Higher chemical yields and selectivity; Lower energy consumption and waste. | tandfonline.com |

| Catalyst from Renewable Source | Anacardic acid copper(II) complex (from cashew nut shell liquid) | Utilizes a sustainable, bio-based catalyst; Derived from an agricultural byproduct. | researchgate.net |

| Atom-Economic Multicomponent Reaction | Gold(III) catalyst; Aldehydes, amines, alkynes | High atom economy; Can be performed in water or solvent-free; Rapid access to products. | organic-chemistry.org |

Chemical Reactivity and Transformative Potential of 7 Chloromethyl Indolizine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the C-7 position of the indolizine (B1195054) ring is analogous to a benzylic halide. The carbon atom is electrophilic and susceptible to attack by a wide range of nucleophiles, proceeding through a bimolecular nucleophilic substitution (S_N2) mechanism. This reactivity allows for the straightforward introduction of diverse functional groups onto the indolizine scaffold.

The chloride ion is an effective leaving group, facilitating the displacement by various heteroatom nucleophiles. This allows for the synthesis of a library of 7-substituted indolizine derivatives.

Amines: Primary and secondary amines can react with 7-(chloromethyl)indolizine to yield the corresponding secondary and tertiary aminomethyl derivatives, respectively.

Ethers: Alkoxides and phenoxides serve as potent nucleophiles to displace the chloride, forming ether linkages.

Thioethers: Thiolates, which are excellent nucleophiles, react readily to produce thioethers.

Esters: Carboxylate salts can be employed to form ester derivatives, linking the indolizine moiety to other molecules via an ester functional group.

These transformations are fundamental for modifying the steric and electronic properties of the parent molecule and for linking it to other chemical entities.

| Nucleophile | Reagent Example | Product Class | Bond Formed |

|---|---|---|---|

| Amine | R₂NH | 7-(Aminomethyl)indolizine | C-N |

| Alkoxide | R-O⁻ Na⁺ | 7-(Alkoxymethyl)indolizine | C-O |

| Thiolate | R-S⁻ K⁺ | 7-(Alkylthiomethyl)indolizine | C-S |

| Carboxylate | R-COO⁻ Na⁺ | 7-(Acyloxymethyl)indolizine | C-O |

Tertiary amines react with this compound in a process known as the Menschutkin reaction to form quaternary ammonium salts. nih.gov This S_N2 reaction involves the nucleophilic attack of the lone pair of the tertiary amine on the electrophilic carbon of the chloromethyl group, displacing the chloride ion. nih.gov This method is effective for synthesizing novel quaternary ammonium compounds which have applications as phase-transfer catalysts and possess potential biological activity. nih.govmdpi.com The synthesis of quaternary ammonium materials from chloromethyl-functionalized precursors is a well-established technique. mdpi.com

| Reactant 1 | Reactant 2 (Tertiary Amine) | Product |

|---|---|---|

| This compound | R₃N | 7-((R₃-Ammonio)methyl)indolizine Chloride |

| This compound | Trimethylamine | 7-((Trimethylammonio)methyl)indolizine Chloride |

| This compound | Pyridine (B92270) | 7-((Pyridinio)methyl)indolizine Chloride |

Cross-Coupling Reactions of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the chloromethyl group can participate in certain coupling reactions, it is often more practical to convert it or the corresponding aryl halide into a more suitable coupling partner, such as an organometallic reagent or a boronic ester.

Palladium catalysts are exceptionally versatile for forging new bonds on aromatic and heteroaromatic systems. mdpi.com For indolizine derivatives, these reactions provide access to complex molecules that would be difficult to synthesize otherwise.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organohalide. A 7-bromo or 7-iodoindolizine derivative would be a suitable substrate for coupling with various boronic acids to form C-C bonds. nih.govnih.gov Research on the related indazole scaffold has demonstrated successful Suzuki-Miyaura coupling at the C7-position, highlighting the feasibility of this approach for indolizine systems. nih.gov

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net It is a reliable method for introducing alkynyl moieties onto the indolizine core, typically at a halogenated position. researchgate.netarkat-usa.org

Heck Coupling: The Heck reaction forms a C-C bond by coupling an alkene with an aryl halide or triflate.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples an amine with an aryl halide or triflate. arkat-usa.org It is a key method for synthesizing arylamines and has been applied to various heterocyclic systems. arkat-usa.orgresearchgate.net

| Reaction Name | Bond Formed | Indolizine Substrate (Example) | Coupling Partner | Typical Catalyst System |

|---|---|---|---|---|

| Suzuki-Miyaura | C(sp²)-C(sp²) / C(sp²)-C(sp³) | 7-Bromoindolizine | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Sonogashira | C(sp²)-C(sp) | 7-Iodoindolizine | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

| Heck | C(sp²)-C(sp²) | 7-Bromoindolizine | Alkene | Pd(OAc)₂, Ligand, Base |

| Buchwald-Hartwig | C(sp²)-N | 7-Bromoindolizine | R₂NH | Pd₂(dba)₃, Ligand, Base (e.g., NaOᵗBu) |

While palladium remains the most widely used metal for cross-coupling, catalysts based on other transition metals such as nickel, copper, and iron are also valuable. These metals can offer different reactivity profiles, sometimes at a lower cost. For instance, copper is often used as a co-catalyst in Sonogashira reactions and is central to Ullmann-type couplings for forming C-O, C-S, and C-N bonds. Nickel catalysts are particularly effective for coupling unactivated chlorides and can be an alternative for reactions involving this compound or its derivatives.

Electrophilic Aromatic Substitution on the Indolizine Core of this compound

The indolizine ring system is π-electron-rich, making it highly reactive towards electrophilic aromatic substitution (EAS). chim.it The reactivity is concentrated in the five-membered pyrrole-like ring. chim.itresearchgate.net Theoretical and experimental studies have established a clear regioselectivity for these reactions.

Substitution occurs preferentially at the C-3 position, and to a lesser extent, at the C-1 position. chim.it This preference is dictated by the stability of the cationic intermediate (sigma complex or arenium ion) formed upon attack by the electrophile. Attack at C-3 results in a more stable intermediate where the positive charge can be delocalized over the six-membered pyridine ring without disrupting its aromaticity, and conjugation occurs through carbon atoms. chim.it Attack at other positions leads to less stable intermediates. chim.it This high regioselectivity makes EAS a predictable and reliable method for functionalizing the indolizine core.

| Reaction Type | Electrophile (E⁺) | Major Product | Minor Product |

|---|---|---|---|

| Nitration | NO₂⁺ | 3-Nitro-7-(chloromethyl)indolizine | 1-Nitro-7-(chloromethyl)indolizine |

| Halogenation | Br⁺, Cl⁺ | 3-Halo-7-(chloromethyl)indolizine | 1-Halo-7-(chloromethyl)indolizine |

| Friedel-Crafts Acylation | RCO⁺ | 3-Acyl-7-(chloromethyl)indolizine | 1-Acyl-7-(chloromethyl)indolizine |

| Vilsmeier-Haack Formylation | [ClCH=N(CH₃)₂]⁺ | 3-Formyl-7-(chloromethyl)indolizine | 1-Formyl-7-(chloromethyl)indolizine |

C-H Functionalization of Indolizines Relevant to this compound

The direct functionalization of carbon-hydrogen (C-H) bonds in indolizine scaffolds represents a powerful and atom-economical strategy for synthesizing complex derivatives. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, offering a more efficient route to novel compounds. rsc.org Recent advancements have established numerous effective methods for creating C-C, C-P, and C-S bonds through the C-H functionalization of indolizines. researchgate.net These methods are crucial for developing molecules with applications in agriculture, medicine, and pharmaceutical sciences. researchgate.net For a molecule like this compound, C-H functionalization offers pathways to introduce additional functional groups on the indolizine core, further diversifying its chemical properties and potential applications.

The indolizine ring system, a fused heterocycle composed of a π-excessive pyrrole (B145914) ring and a π-deficient pyridine ring, exhibits distinct regioselectivity in its reactions. proquest.comchemicalbook.com Molecular orbital calculations indicate that the highest electron density is located at the C-3 position of the five-membered pyrrole ring, followed by the C-1 position. chemicalbook.comjbclinpharm.org Consequently, electrophilic substitution reactions preferentially occur at C-3, and if that position is blocked, at C-1. jbclinpharm.orgmdpi.com

Modern synthetic methods have enabled more controlled and diverse regioselective functionalization:

C-3 Functionalization : This remains the most common site for functionalization. Transition metal-catalyzed methods, such as those using Pd(OAc)₂, have been developed for the direct C-3 arylation of indolizines with aryltrifluoroborate salts. rsc.org Manganese(III) acetate-mediated reactions allow for the C-3 phosphonylation of indolizines with H-phosphonates, proceeding with high regioselectivity. researchgate.net

C-1 Functionalization : While less common than C-3, functionalization at the C-1 position can be achieved. For instance, nitration of 2-methylindolizine in sulfuric acid yields the 1-nitro derivative as the main product. jbclinpharm.org

Functionalization of the Six-Membered Ring (C-5 to C-8) : Functionalizing the pyridine portion of the indolizine core is significantly more challenging due to its lower nucleophilicity. nih.gov However, novel strategies are emerging. A metal-free, atom-economic method for the regiodivergent synthesis of 6- or 8-substituted indolizines from meta-amide-substituted pyridines has been developed, showcasing the potential to functionalize these less reactive positions. acs.org Directed metalation and C-H borylation have also been employed to introduce functional groups onto the pyridinic ring. researchgate.net

The table below summarizes various regioselective C-H functionalization reactions on the indolizine core.

| Reaction Type | Reagent/Catalyst | Position(s) | Reference |

| Arylation | Pd(OAc)₂ / AgOAc | C-3 | rsc.org |

| Phosphonylation | Mn(OAc)₃ | C-3 | researchgate.net |

| Dithiocarbamation | Tetraalkylthiuram disulfide | C-3 | rsc.org |

| Nitration | Nitric Acid / Sulfuric Acid | C-1, C-3 | jbclinpharm.org |

| Amide Substitution | Metal-free [2+2+1] cycloaddition | C-6, C-8 | acs.org |

| Borylation | Iridium catalysts | Pyridine & Pyrrole rings | researchgate.net |

Understanding the mechanisms of C-H activation is crucial for optimizing reaction conditions and expanding substrate scope. Several pathways have been elucidated through experimental and theoretical studies. researchgate.netacs.org

Radical Pathways : In the manganese(III) acetate-mediated C-H phosphonylation of indolizines, mechanistic studies suggest the involvement of a radical pathway. researchgate.net The Mn(OAc)₃ likely initiates the formation of a phosphonyl radical, which then attacks the electron-rich C-3 position of the indolizine ring.

Transition-Metal Catalyzed Pathways : Palladium-catalyzed C-H functionalization, such as arylation, typically proceeds through a well-established catalytic cycle. rsc.org This often involves the coordination of the metal to the indolizine, followed by a C-H activation/metalation step to form a palladacycle intermediate. Subsequent reductive elimination with the coupling partner yields the functionalized product and regenerates the active catalyst. Similarly, Rh(III)-catalyzed syntheses of indolizines involve C-H bond activation followed by cyclization cascades. acs.orgresearchgate.net

Acid-Catalyzed Pathways : An environmentally benign protocol for C-H functionalization has been developed using acetic acid as a catalyst. acs.org Density functional theory (DFT) calculations revealed that acetic acid plays a key role in a proton shuttle mechanism, which represents the most favorable and least energetic pathway for the reaction. acs.org

Ruthenium-Assisted Mechanisms : In the formation of indolizine heterocycles via ruthenium(II)-assisted three-component reactions, a proposed mechanism involves the addition of a proton to an alkyne, insertion of the alkyne into a ruthenium-alkenylcarbene bond, followed by α-H elimination and reductive elimination. acs.org

Cycloaddition Reactions Involving the Indolizine Moiety (e.g., [8+2] cycloadditions)

The unique electronic structure of the indolizine ring system allows it to participate in various cycloaddition reactions, providing a powerful tool for the synthesis of complex fused heterocyclic systems. proquest.com The tetraene-like character of the indolizine bicycle enables it to act as an 8π-electron component in these reactions. proquest.com

The most prominent of these is the [8+2] cycloaddition , which typically involves the reaction of an indolizine with an electron-deficient alkyne or alkene. proquest.commdpi.comnih.gov This reaction leads to the formation of cycl[3.2.2]azine derivatives. mdpi.comresearchgate.net The first example of this reaction was reported in 1959, involving the cycloaddition of indolizine with dimethyl acetylenedicarboxylate (DMAD) in the presence of a Pd-C catalyst. mdpi.com The process can be concerted or proceed through a stepwise mechanism involving zwitterionic intermediates, although definitive experimental evidence for the exact nature of the process is still under investigation. proquest.com This methodology has been extensively reviewed and is considered a cornerstone of cyclazine chemistry. proquest.comnih.gov

Besides the classic [8+2] cycloaddition, other cycloaddition strategies are also pivotal in indolizine chemistry:

1,3-Dipolar Cycloaddition : This is a widely used method for synthesizing indolizines, particularly those with acceptor groups at the C-1 and/or C-3 positions. jbclinpharm.orgrsc.org The reaction occurs between a pyridinium (B92312) ylide (a 1,3-dipole) and a dipolarophile, such as an activated alkene or alkyne. rsc.orgchim.it When an alkene is used, an oxidation step is required to achieve the final aromatic indolizine product. rsc.org

[2+2+1] Cycloaddition : A novel, metal-free method has been developed for the synthesis of 6- or 8-substituted indolizines via a [2+2+1] cycloaddition of a meta-amide-substituted pyridine with an alkyne. acs.org This reaction proceeds through the cleavage of the carbon-carbon triple bond. acs.org

[3+2] Annulation : Functionalized indolizines can be synthesized through a transition-metal-free domino Michael/SN2/aromatization reaction between 2-pyridylacetates and bromonitroolefins, which constitutes a formal [3+2] annulation. nih.govacs.org

The following table presents examples of cycloaddition reactions involving the indolizine system.

| Reaction Type | Indolizine/Precursor | Coupling Partner | Product Type | Reference |

| [8+2] Cycloaddition | 2-Phenylindolizine | Dimethyl acetylenedicarboxylate (DMAD) | Cycl[3.2.2]azine | mdpi.com |

| [8+2] Cycloaddition | Benzo[a]indolizine | Boron-substituted acetylenes | Benzocyclazine | proquest.commdpi.com |

| 1,3-Dipolar Cycloaddition | Pyridinium ylide | Dimethyl fumarate | Tetrahydroindolizine | jbclinpharm.org |

| [2+2+1] Cycloaddition | meta-Amide-substituted pyridine | Dimethyl-but-2-ynedioate | 8-Amide-substituted indolizine | acs.org |

| [3+2] Annulation | 2-Pyridylacetate | Bromonitroolefin | Polysubstituted indolizine | nih.govacs.org |

Oxidation and Reduction Chemistry of this compound

The indolizine nucleus can undergo both oxidation and reduction reactions, reflecting its aromatic yet reactive nature. jbclinpharm.org The specific reactivity of this compound would be influenced by both the inherent properties of the indolizine core and the presence of the chloromethyl substituent on the six-membered ring.

Oxidation : The indolizine ring is susceptible to oxidation, and the reaction outcome often depends on the conditions and the substitution pattern.

Nitration : Treatment of indolizines with nitric acid can lead to oxidation. jbclinpharm.org For example, reacting 2-methyl and 2-phenylindolizines with nitric acid at moderate temperatures results primarily in oxidation, while at higher temperatures, 1,3-dinitroindolizines can be formed in low yields. jbclinpharm.org

Oxidative Cycloaddition : In some synthetic pathways, oxidation is a key step. An efficient visible-light-induced intermolecular [8+2] alkenylation–cyclization process uses oxygen as an oxidant to form cyclazine derivatives from indolizines and alkenes. mdpi.com

Antioxidant Activity : Some sulfur- and selenium-containing indolizine derivatives have demonstrated antioxidant properties in vitro. nih.gov They have shown the ability to reduce ferric ions (Fe³⁺) and inhibit lipid peroxidation and protein carbonylation, indicating they can participate in redox reactions. nih.gov

Reduction : The indolizine ring can be reduced, typically through catalytic hydrogenation.

Catalytic Hydrogenation : The catalytic reduction of indolizine was instrumental in confirming its structure. jbclinpharm.org This process typically reduces the molecule to a tetrahydro derivative, saturating the double bonds and disrupting the aromatic system. jbclinpharm.org

For this compound, the chloromethyl group is a reactive site that could potentially be reduced or participate in redox processes, adding another layer to the molecule's oxidation-reduction chemistry.

Rearrangement Reactions and Other Unique Mechanistic Pathways

The chemistry of indolizines and their synthesis involves several unique mechanistic pathways, including various rearrangement and cyclization reactions. While rearrangements of the stable, aromatic this compound itself are not commonly reported, rearrangements are integral to certain synthetic routes leading to the indolizine core.

Thermal Rearrangements of Ylides : Intramolecular cyclization of 2-ethynylpyridine N-ylides can undergo thermal rearrangement to form indolizines and cycl[3.2.2]azines. nih.gov This highlights a pathway where rearrangement is a key step in the formation of the fused ring system.

1,2-Migration in Gold-Catalyzed Synthesis : An Au-catalyzed method for introducing silyl, stannyl, or germyl groups into the indolizine skeleton proceeds through an alkyne-vinylidene isomerization followed by a 1,2-migration of the respective group to form the final indolizine product. rsc.org

Intramolecular Cycloisomerization : The synthesis of indolizines can be achieved through the intramolecular cycloisomerization of appropriately substituted pyridine derivatives. nih.govorganic-chemistry.org For example, Pd/Cu catalysts can facilitate a tandem coupling and cycloisomerization reaction of propargyl amines with heteroaryl bromides to yield aminoindolizines. organic-chemistry.org

Strategic Applications of 7 Chloromethyl Indolizine As a Synthetic Intermediate and Advanced Scaffold

Construction of Complex Polycyclic and Fused-Ring Indolizine (B1195054) Architectures

The chloromethyl group at the 7-position of the indolizine ring serves as a potent electrophilic site, making 7-(chloromethyl)indolizine an ideal precursor for the construction of intricate polycyclic and fused-ring systems. This reactivity can be harnessed in various cyclization strategies to build additional rings onto the indolizine core, thereby expanding its structural complexity and accessing novel chemical space.

One primary approach involves intramolecular cyclization reactions. By introducing a nucleophilic moiety onto a side chain attached to the 7-methyl position, a subsequent ring-closing reaction can be triggered. For instance, the displacement of the chloride by a suitable nucleophile, followed by the introduction of a second reactive group, can set the stage for an intramolecular Friedel-Crafts-type reaction or other cyclization pathways, leading to the formation of a new ring fused to the indolizine system.

Furthermore, this compound can participate in intermolecular annulation reactions. Its reaction with bifunctional nucleophiles or reagents capable of undergoing cycloaddition reactions can lead to the formation of fused heterocyclic systems. For example, reaction with a dinucleophile could result in the formation of a larger ring system incorporating the C7-methyl carbon. The versatility of such approaches allows for the synthesis of a diverse library of polycyclic indolizine derivatives with varied ring sizes and heteroatom compositions. The synthesis of 1,2,3,4,5-pentathiepino[6,7-a]indolizines, for instance, demonstrates the successful fusion of a seven-membered sulfur-containing ring to the indolizine backbone, highlighting the potential for creating unique fused systems. nih.gov

| Reaction Type | Reactant/Condition | Product Type | Potential Application |

| Intramolecular Cyclization | Nucleophilic displacement followed by Friedel-Crafts acylation | Fused carbocyclic or heterocyclic indolizines | Novel scaffolds for medicinal chemistry and materials science |

| Intermolecular Annulation | Reaction with dinucleophiles (e.g., diamines, dithiols) | Macrocyclic indolizine derivatives | Host-guest chemistry, sensor development |

| Cycloaddition Reactions | Participation in [n+m] cycloadditions | Polycyclic aromatic and heteroaromatic indolizines | Organic electronics, advanced materials |

Role in Divergent Synthesis of Highly Functionalized Indolizine Derivatives

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally diverse compounds from a common intermediate. This compound is exceptionally well-suited to serve as such an intermediate due to the versatile reactivity of the chloromethyl group. This functional group can be readily transformed into a wide array of other functionalities, each of which can then be subjected to different reaction pathways to yield a diverse set of indolizine derivatives.

The chloride atom can be displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce a vast range of substituents at the 7-position. For example, reaction with primary or secondary amines would yield 7-(aminomethyl)indolizines, which can be further elaborated. Similarly, reaction with alkoxides or thiolates would lead to the corresponding ethers and thioethers.

The introduced functional groups can then serve as handles for further diversification. For instance, a 7-(hydroxymethyl)indolizine, obtained via hydrolysis of the chloride, can be oxidized to the corresponding aldehyde or carboxylic acid. These carbonyl compounds are themselves versatile intermediates for a plethora of subsequent reactions, such as Wittig reactions, reductive aminations, and amide couplings. This divergent approach allows for the systematic modification of the indolizine core, enabling the fine-tuning of its electronic and steric properties for various applications. A palladium(II)-catalyzed cascade transformation of functionalized alkynes has been shown to produce a variety of indolizine-fused heterocycles, demonstrating the potential for divergent synthesis in this chemical space. nih.gov

| Initial Transformation of this compound | Subsequent Reactions | Resulting Functionalized Indolizine Derivatives |

| Nucleophilic substitution with amines | Acylation, alkylation, urea/thiourea formation | 7-(Substituted-aminomethyl)indolizines |

| Hydrolysis to 7-(hydroxymethyl)indolizine | Oxidation to aldehyde/carboxylic acid, esterification, etherification | 7-Formyl, 7-carboxy, 7-alkoxymethyl indolizines |

| Reaction with cyanide | Hydrolysis to carboxylic acid, reduction to amine | 7-(Carboxymethyl), 7-(aminoethyl) indolizines |

| Reaction with malonates and other carbanions | Further functional group manipulation | Indolizines with extended carbon chains at C7 |

Development of Indolizine-Based Scaffolds for Materials Science Research

The unique photophysical properties of the indolizine ring system, characterized by its extended π-conjugated system and inherent fluorescence, make it an attractive scaffold for the development of advanced materials. nih.govrsc.org The ability to introduce a wide range of functional groups at the 7-position via this compound provides a powerful tool for modulating these properties and tailoring them for specific applications in materials science.

Exploration as Organic Fluorophores and Fluorescent Probes

Indolizine derivatives are known to exhibit strong fluorescence, with emission wavelengths that can be tuned by the introduction of electron-donating or electron-withdrawing groups. nih.govnih.gov The chloromethyl group of this compound can be replaced by various chromophoric and auxochromic groups to systematically alter the photophysical properties of the resulting molecules. For example, the introduction of an amino group, which is a strong electron donor, would be expected to cause a red-shift in the emission spectrum. Conversely, the introduction of electron-withdrawing groups could lead to a blue-shift. This tunability is highly desirable for the development of novel organic fluorophores for applications in organic light-emitting diodes (OLEDs), bio-imaging, and sensing. acs.orgnih.gov

Furthermore, the 7-methyl position can be used to attach specific recognition moieties, transforming the indolizine fluorophore into a fluorescent probe. rsc.orgfujifilm.com For instance, a receptor for a particular analyte can be linked to the indolizine core through the chloromethyl handle. Upon binding of the analyte to the receptor, a change in the fluorescence properties of the indolizine core (e.g., intensity, wavelength, or lifetime) can be observed, allowing for the sensitive and selective detection of the target species.

| **Substituent at C7 (derived from 7-chloromethyl) ** | Expected Effect on Fluorescence | Potential Application |

| Amino, Alkoxy (Electron-donating groups) | Red-shift in emission, increased quantum yield | Red-emitting fluorophores for OLEDs and bio-imaging |

| Cyano, Nitro (Electron-withdrawing groups) | Blue-shift in emission | Blue-emitting fluorophores |

| Receptor for a specific analyte | Change in fluorescence upon analyte binding | Fluorescent probes for ions, small molecules, and biomolecules |

| Polymerizable group (e.g., vinyl, acrylate) | Incorporation into fluorescent polymers | Fluorescent materials, sensors |

Application in Sensor Technology Research

Building upon the principles of fluorescent probes, this compound can be a key building block for the development of various types of chemical sensors. The C7-position is a strategic site for the introduction of a sensing unit without significantly disrupting the core electronic structure of the indolizine, which is responsible for its favorable photophysical properties.

For example, a chelating agent can be attached to the 7-methyl position to create a sensor for metal ions. Upon coordination of a metal ion to the chelating agent, the electronic properties of the indolizine fluorophore can be perturbed, leading to a measurable change in its fluorescence. Similarly, moieties that are sensitive to pH, polarity, or other environmental factors can be introduced to create sensors for these parameters. The versatility of the chemistry of the chloromethyl group allows for the design of a wide range of indolizine-based sensors with tailored selectivities and sensitivities.

Investigation as Ligands for Transition Metal Complexes

The nitrogen atom in the indolizine ring, as well as other heteroatoms that can be introduced via the 7-chloromethyl group, can act as coordination sites for transition metals. This opens up the possibility of using this compound and its derivatives as ligands for the synthesis of novel metal complexes. The electronic properties of the indolizine ligand can be fine-tuned by modifying the substituent at the 7-position, which in turn can influence the properties of the resulting metal complex.

For example, by introducing a phosphine, amine, or thiol group at the 7-methyl position, multidentate ligands can be created that can form stable complexes with a variety of transition metals. These complexes could find applications in catalysis, as luminescent materials, or as therapeutic agents. The synthesis of homoleptic transition metal complexes of 7-azaindolide, a related nitrogen-containing heterocycle, demonstrates the ability of such systems to coordinate with metal ions. nih.gov

Utility in the Rational Design and Synthesis of Potential Bioactive Scaffolds in Medicinal Chemistry Research (Emphasis on Chemical Synthesis and Scaffold Design)

The indolizine scaffold is considered a "privileged" structure in medicinal chemistry, as it is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. bohrium.comresearchgate.netscholarhub.vn The 7-position of the indolizine ring is a key site for modification to modulate the biological activity and pharmacokinetic properties of these compounds. This compound provides a convenient starting point for the synthesis of libraries of 7-substituted indolizine derivatives for drug discovery programs.

The chloromethyl group can be used to introduce a variety of pharmacophoric groups or to attach the indolizine scaffold to other molecular fragments. For example, reaction with various amines can lead to the synthesis of a series of 7-(aminomethyl)indolizine derivatives, which can be screened for their biological activity. The ability to easily generate a diverse range of analogs is crucial for establishing structure-activity relationships (SAR) and for optimizing the potency and selectivity of lead compounds.

Furthermore, the 7-methyl position can be used as a linker to attach the indolizine scaffold to a targeting moiety, such as a peptide or an antibody, to create targeted drug delivery systems. The versatility of the chemical transformations of the chloromethyl group makes this compound a highly valuable tool in the rational design and synthesis of new potential therapeutic agents. The development of indolizine derivatives with various biological activities, such as anticancer and anti-inflammatory, underscores the importance of this scaffold in medicinal chemistry. bohrium.comresearchgate.net

| Bioactive Scaffold/Pharmacophore introduced at C7 | Potential Therapeutic Area | Rationale for Synthesis |

| Substituted amines, amides, ureas | Anticancer, antiviral, antibacterial | Mimicking known pharmacophores, improving solubility and bioavailability |

| Heterocyclic rings (e.g., triazoles, tetrazoles) | Various therapeutic targets | Bioisosteric replacement, enhancing target binding |

| Linkers for bioconjugation | Targeted drug delivery, diagnostics | Attaching the indolizine scaffold to biomolecules |

| Peptidomimetic fragments | Enzyme inhibitors, receptor antagonists | Mimicking peptide ligands |

Advanced Spectroscopic and Structural Elucidation Research of 7 Chloromethyl Indolizine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy provides detailed information about the atomic connectivity and spatial arrangement of atoms within a molecule. For the indolizine (B1195054) core, NMR is crucial for assigning the correct substitution pattern and defining the electronic environment of the heterocyclic system. nipne.rorsc.org

The complete assignment of proton (¹H) and carbon (¹³C) signals for 7-(Chloromethyl)indolizine is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nipne.ro

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of different proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, the chloromethyl (–CH₂Cl) group's protons are expected to appear as a singlet in a distinct downfield region, while the aromatic protons of the indolizine core will show characteristic coupling patterns.

2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing the connectivity of protons within the five- and six-membered rings of the indolizine scaffold. nipne.ro

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This allows for the unambiguous assignment of carbon resonances for all protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu This technique is particularly crucial for identifying the placement of substituents. In the case of this compound, correlations would be expected from the methylene (B1212753) protons of the chloromethyl group to the C-7 carbon, as well as the adjacent C-6 and C-8 carbons, confirming the substituent's location. nipne.ro

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net NOESY data is essential for conformational analysis and can help to confirm assignments by showing spatial proximity between the chloromethyl protons and the protons at the H-6 and H-8 positions of the indolizine ring. nih.gov

The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, as demonstrated in the structural elucidation of numerous indolizine derivatives. mdpi.comnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a 7-Substituted Indolizine Derivative.

Note: This table is an illustrative example based on known data for similar indolizine structures. Actual chemical shifts for this compound may vary.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations from CH₂ |

| 1 | ~6.8 | ~107.0 | |

| 2 | ~6.5 | ~115.0 | |

| 3 | ~7.2 | ~109.0 | |

| 5 | ~7.6 | ~125.0 | |

| 6 | ~6.7 | ~112.0 | |

| 7 | - | ~128.0 | |

| 8 | ~7.5 | ~120.0 | |

| 8a | - | ~135.0 | |

| -CH₂Cl | ~4.8 | ~45.0 | C-6, C-7, C-8 |

While the core indolizine structure is a relatively rigid aromatic system, conformational analysis becomes relevant for understanding the orientation and rotational freedom of its substituents.

Conformational Analysis: For this compound, the primary conformational aspect is the rotational orientation of the chloromethyl group relative to the plane of the indolizine ring. NOESY experiments can provide insights into the preferred spatial arrangement by detecting through-space interactions between the methylene protons and adjacent ring protons (H-6 and H-8). nih.gov In more complex derivatives, such as those with bulky substituents, NMR and computational modeling are combined to determine the lowest energy conformations. nih.gov

Dynamic NMR (D-NMR): D-NMR studies are employed to investigate processes of conformational exchange, such as restricted rotation around single bonds. rsc.org In cases where bulky groups are present near the substituent of interest, rotation can be slowed to a rate that is observable on the NMR timescale, often requiring variable-temperature experiments. For a simple substituent like a chloromethyl group, free rotation is typically expected at room temperature. However, in more sterically hindered indolizine derivatives, D-NMR has been used to determine the energy barriers for rotation around specific bonds. researchgate.net

The electronic nature and position of a substituent have a profound impact on the ¹H and ¹³C NMR chemical shifts of the indolizine ring. The chloromethyl group at the C-7 position is expected to exert an influence on the surrounding nuclei.

The introduction of different functional groups onto the indolizine backbone causes predictable shifts in the NMR signals of the aromatic protons and carbons. nipne.ro For instance, electron-withdrawing groups generally cause a downfield shift (deshielding) of the signals of nearby protons and carbons, while electron-donating groups cause an upfield shift (shielding). mdpi.com In a study of various substituted 1,2,3,4,5-pentathiepino[6,7-a]indolizines, it was observed that altering the substituent on the indolizine core resulted in distinct and predictable changes in the aromatic region of the ¹H-NMR spectra. mdpi.com The nitro-substituted derivative, being strongly electron-withdrawing, showed the most significant downfield shifts for the aromatic hydrogens compared to other derivatives. mdpi.com Similarly, the chloromethyl group, being moderately electron-withdrawing, would be expected to deshield the adjacent H-6 and H-8 protons relative to the unsubstituted parent indolizine.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and providing clues to its structure through the analysis of its fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. For a newly synthesized compound like this compound, obtaining an HRMS measurement is a critical step in its characterization. jyoungpharm.org The experimentally measured accurate mass is compared against the theoretical mass calculated for the expected molecular formula (C₉H₈ClN). A close match between the experimental and theoretical values provides strong evidence for the correct elemental composition. nih.govynu.edu.cn

Table 2: Theoretical Exact Mass for this compound.

| Molecular Formula | Isotope | Theoretical m/z [M+H]⁺ |

| C₉H₉³⁵ClN⁺ | ³⁵Cl | 166.0418 |

| C₉H₉³⁷ClN⁺ | ³⁷Cl | 168.0389 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of known compounds or to help elucidate the structure of unknown ones. researchgate.netnih.gov

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The subsequent fragmentation would likely involve the weakest bonds and the formation of stable neutral molecules or radicals. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound could include:

Loss of HCl: A common fragmentation pathway for chlorinated compounds, leading to a stable fragment ion.

Loss of the chloromethyl radical (•CH₂Cl): Cleavage of the C-C bond between the ring and the substituent.

Loss of a chlorine radical (•Cl): Leaving a methyleneindolizine cation.

Analysis of these characteristic fragmentation patterns provides powerful confirmatory evidence for the proposed molecular structure. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

In the analysis of this compound, IR and Raman spectroscopy would reveal characteristic vibrational frequencies associated with the indolizine core and the chloromethyl substituent. The indolizine ring system gives rise to a complex series of vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings are expected to produce a set of characteristic bands in the 1400-1650 cm⁻¹ region. Furthermore, in-plane and out-of-plane C-H bending vibrations contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹), which is highly specific to the molecule's structure.

The chloromethyl group (-CH₂Cl) introduces several distinct vibrational modes. The aliphatic C-H stretching vibrations of the methylene group are anticipated to appear in the 2850-2960 cm⁻¹ range. A characteristic scissoring vibration of the CH₂ group is expected around 1400-1450 cm⁻¹. The C-Cl stretching vibration is of particular diagnostic value and typically gives rise to a strong band in the 600-800 cm⁻¹ region in the IR spectrum. The position of this band can be influenced by the conformation of the chloromethyl group.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (-CH₂) | Stretching | 2850-2960 |

| Indolizine Ring (C=C, C=N) | Stretching | 1400-1650 |

| Methylene (-CH₂) | Scissoring | 1400-1450 |

| Aromatic C-H | Bending (out-of-plane) | 700-900 |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Characterization

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are essential tools for investigating the electronic structure and photophysical properties of molecules. These techniques provide insights into the electronic transitions that occur upon absorption of light and the subsequent emission of photons.

Indolizine and its derivatives are known to be fluorescent compounds, and their absorption and emission properties are highly sensitive to the nature and position of substituents on the indolizine core. The UV-Vis absorption spectra of indolizine derivatives typically exhibit multiple absorption bands corresponding to π-π* electronic transitions within the aromatic system. The position and intensity of these bands can be modulated by the electronic effects of the substituents.

For instance, in a study of 1,2,3,4,5-pentathiepino[6,7-a]indolizines, which are derivatives of indolizine, the UV-Vis spectra showed remarkable consistency in the maximum absorption wavelengths across various derivatives, with the exception of a nitro-substituted compound. ntis.gov This suggests that while some substituents have a minimal effect on the electronic transitions, others can significantly alter the frontier orbital energies. ntis.gov

The following table presents representative photophysical data for some substituted indolizine derivatives to illustrate the range of absorption and emission characteristics observed in this class of compounds.

Table 2: Photophysical Data for Selected Indolizine Derivatives

| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Solvent |

|---|---|---|---|---|

| 9-Chloro-6-ethoxy- nih.govresearchgate.netnih.govcore.ac.ukjbclinpharm.orgpentathiepino[6,7-a]indolizine | 258, 301, 312, 360, 428 | Not Reported | Not Reported | THF |

| Indolizine-BODIPY Dye (1Ph) | 778 | 872 | 0.056 | CH₂Cl₂ |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While the crystal structure of this compound itself is not reported in the provided search results, the structures of several related indolizine derivatives have been elucidated. nih.govmdpi.com This information offers valuable insights into the expected solid-state conformation and packing of this compound.

For example, the crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate has been determined, revealing a monoclinic crystal system with the space group P 21/n. mdpi.com The analysis of the crystal packing of this molecule highlighted the presence of both intra- and intermolecular hydrogen bonds, as well as C–H···π interactions, which contribute to the stability of the crystal lattice. mdpi.com

In another study, a series of seven 1,2,3,4,5-pentathiepino[6,7-a]indolizines, including a 9-chloro derivative (corresponding to a 7-chloro substituted indolizine core), were synthesized and their molecular structures were determined by single-crystal X-ray diffraction. nih.govresearchgate.netnih.gov These studies provide a basis for understanding how substituents on the indolizine ring influence the crystal packing. nih.govresearchgate.netnih.gov

The following table summarizes the crystallographic data for a representative 7-substituted indolizine derivative.

Table 3: Crystallographic Data for Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 12.0497(6) |

| b (Å) | 17.8324(10) |

| c (Å) | 19.6052(11) |

| α (°) | 90 |

| β (°) | 100.372(1) |

| γ (°) | 90 |

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives (If Applicable)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. This technique is particularly useful for determining the absolute configuration of chiral compounds and for studying their conformational changes in solution.

For CD spectroscopy to be applicable to this compound derivatives, the molecule must be chiral. Chirality could be introduced into the molecule through various means, such as the presence of a stereogenic center in a substituent, or through the synthesis of an atropisomeric indolizine derivative where rotation around a single bond is restricted.

The search results did not provide any specific examples of chiral this compound derivatives or their analysis by CD spectroscopy. However, if a chiral derivative were to be synthesized, CD spectroscopy would be an invaluable tool for its stereochemical characterization. The CD spectrum would exhibit positive or negative Cotton effects at the wavelengths corresponding to the electronic transitions of the chromophoric indolizine core. The sign and magnitude of these Cotton effects could, in principle, be used to assign the absolute configuration of the chiral center by comparing the experimental spectrum with theoretical calculations or with the spectra of structurally related compounds of known absolute configuration.

Due to the lack of specific data in the reviewed literature, a data table for this section cannot be provided.

Computational and Theoretical Investigations of 7 Chloromethyl Indolizine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These ab initio and semi-empirical methods provide a quantitative description of molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, thermodynamic stability, and various electronic properties of organic molecules. bhu.ac.in For 7-(Chloromethyl)indolizine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would first determine the most stable three-dimensional conformation by finding the minimum energy state on the potential energy surface.

From this optimized geometry, key electronic properties can be calculated. The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net